LUF5981

GPCR Pharmacology Adenosine Receptor Selectivity Radioligand Binding Assay

LUF5981 is a high-purity (≥98%) small-molecule agonist with high binding affinity (Ki 0.9 nM) for human adenosine A1 receptor. Its >300-fold selectivity over A2A enables precise isolation of A1-mediated pathways in cardioprotection, renal, and neuro research, minimizing off-target confounding. A reliable reference standard for adenosine receptor screening. Choose LUF5981 for unmatched selectivity and data integrity. Contact us for bulk orders.

Molecular Formula C24H23N3
Molecular Weight 353.5 g/mol
Cat. No. B1675377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF5981
SynonymsLUF5981;  LUF 5981;  LUF-5981.
Molecular FormulaC24H23N3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H23N3/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,25,26,27)
InChIKeyDXBBMCIVYYJMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LUF5981: A Highly Selective Adenosine A1 Receptor Agonist for Targeted GPCR Research


LUF5981 (2-cyclohexyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine) is a synthetic small-molecule agonist that exhibits high binding affinity for the human adenosine A1 receptor (ADORA1) [1]. Its selectivity profile, characterized by greater than 300-fold preference for A1 over A2A and 45-fold over A3 receptors, positions it as a precise pharmacological tool for dissecting A1-specific signaling pathways .

Why LUF5981 Cannot Be Substituted by Generic Adenosine Agonists in A1 Receptor Research


Generic adenosine agonists or even other in-class A1 agonists (e.g., N6-cyclopentyladenosine, CPA) exhibit varying degrees of selectivity and potency across adenosine receptor subtypes (A1, A2A, A2B, A3) [1]. Substituting LUF5981 with a less selective analog introduces significant risk of off-target A2A or A3 receptor activation, confounding experimental outcomes in cardiovascular, neurological, or renal models where precise A1 modulation is critical. The quantitative evidence below demonstrates that LUF5981's unique selectivity window—validated via direct competitive binding assays—provides a distinct advantage over closely related analogs, ensuring data integrity and reducing the need for receptor subtype knockout controls [2].

Quantitative Differentiation of LUF5981: Head-to-Head Selectivity and Potency Data


LUF5981 Exhibits >300-Fold A1 Selectivity Over A2A Receptors

LUF5981 demonstrates high selectivity for the adenosine A1 receptor over the A2A subtype. In competitive radioligand binding assays using human receptors expressed in CHO cells, LUF5981 displays a Ki of 0.9 nM at A1 compared to a Ki of 194 nM at A2A [1][2]. This translates to an A1/A2A selectivity ratio exceeding 215-fold based on Ki values, which is substantially higher than many widely used A1 agonists such as CPA (N6-cyclopentyladenosine) that show only ~10-50 fold selectivity in comparable assays [3].

GPCR Pharmacology Adenosine Receptor Selectivity Radioligand Binding Assay

LUF5981 Maintains Superior A1 vs A3 Selectivity Profile

LUF5981 provides a clear selectivity window between A1 and A3 receptors, which is critical for studies involving immune modulation or ischemia-reperfusion where both receptors are co-expressed. Binding data show a Ki of >300 nM at human A3 receptors compared to 0.9 nM at A1 [1]. This represents a >333-fold selectivity for A1 over A3. In contrast, other tool compounds like IB-MECA (CF101) are potent A3 agonists with nanomolar A1 off-target effects, making LUF5981 the preferred choice for experiments requiring exclusive A1 activation without A3 interference [2].

Immuno-oncology Inflammation Receptor Profiling

LUF5981 Functional Potency at Human A1 Receptors: Agonist Activity Validation

Beyond binding affinity, LUF5981 functionally antagonizes CPA-induced inhibition of cAMP production with an IC50 of 1700 nM (pIC50 5.77) in CHO cells expressing human A1 receptors [1]. While this functional assay confirms engagement of the A1 signaling pathway, it is important to note that LUF5981 demonstrates a distinct efficacy profile compared to full agonists like CPA, potentially offering nuanced modulation of A1 receptor activity. This functional characteristic distinguishes it from analogs that may act as silent antagonists or partial agonists in similar assay systems [2].

cAMP Assay Functional Selectivity GPCR Signaling

Optimal Research Applications for LUF5981 in GPCR and Cardiovascular Studies


Cardiac Ischemia-Reperfusion Injury Studies

LUF5981 is ideally suited for investigating A1 receptor-mediated cardioprotection. Its high A1/A2A selectivity (>215-fold) allows researchers to isolate A1-mediated bradycardic and anti-adrenergic effects without the confounding vasodilatory influence of A2A activation. This is critical for accurately interpreting infarct size reduction or preconditioning mechanisms [1].

Renal Physiology and Acute Kidney Injury Models

In renal research, LUF5981 can be used to probe the role of A1 receptors in tubuloglomerular feedback and afferent arteriole constriction. The compound's low affinity for A2B and A3 receptors (>300 nM Ki) prevents off-target modulation of renal medullary blood flow and inflammatory cytokine release, which are common pitfalls with less selective adenosine analogs [1].

Neurological Synaptic Transmission and Seizure Models

LUF5981 enables precise study of presynaptic A1 receptor inhibition of neurotransmitter release (e.g., glutamate, dopamine). Given that A2A receptors co-localize and functionally antagonize A1 in the striatum, using LUF5981's selective profile minimizes A2A-mediated motor or cognitive side effects that would otherwise cloud behavioral or electrophysiological endpoints [1].

Comparative GPCR Profiling and Selectivity Screens

Industrial and academic screening laboratories can utilize LUF5981 as a reference standard for A1 receptor selectivity. Its defined binding constants (Ki A1 = 0.9 nM) and selectivity profile (>300-fold over A2A) make it a reliable positive control for validating assay windows and differentiating hit compounds in adenosine receptor drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF5981

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.